6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
This compound features a 1,3,5-triazine core substituted at position 6 with a [(5-methoxybenzothiazol-2-yl)sulfanyl]methyl group and at positions 2 and 4 with 4-methoxyphenylamino groups. Its molecular formula is C₂₄H₂₁N₆O₂S₂ (molecular weight: 505.6 g/mol). The 5-methoxybenzothiazole moiety enhances electron-donating properties, while the sulfanylmethyl linker provides conformational flexibility, enabling interactions with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
6-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-26-12-5-3-11(4-6-12)21-18-24-16(23-17(20)25-18)10-28-19-22-14-9-13(27-2)7-8-15(14)29-19/h3-9H,10H2,1-2H3,(H3,20,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYPKFLCRYQRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 5-methoxy-1,3-benzothiazol-2-yl sulfanyl methylamine with 4-methoxyphenyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is often carried out in solvents such as acetonitrile, dioxane, ethanol, methanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to ensure solubility and stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triazine core can act as a scaffold for binding to biological macromolecules, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Physicochemical Properties
- Solubility: Methoxy groups at the benzothiazole C5 position increase aqueous solubility (logP: 2.1 vs. 3.4 for non-methoxy analogs) due to enhanced polarity .
- Crystallinity : Co-crystallization with benzoic acid (e.g., ) improves bioavailability by modifying crystal packing without altering bioactivity.
Biological Activity
The compound 6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule with potential biological activities. Its structure includes a triazine core, benzothiazole moiety, and methoxy groups, which suggest diverse pharmacological properties. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 398.52 g/mol. The presence of sulfur and nitrogen in its structure indicates potential reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The benzothiazole derivatives have shown potential in inhibiting the growth of various pathogens by disrupting microbial cell membranes or inhibiting essential enzymes.
- Antioxidant Properties : The compound may scavenge free radicals and stabilize reactive oxygen species, contributing to its protective effects against oxidative stress.
- Anticancer Potential : Preliminary studies indicate that it may modulate biological pathways involved in cancer progression, making it a candidate for further drug development.
Antimicrobial Studies
A series of tests have been conducted to evaluate the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Gram-positive |
| Escherichia coli | 64 µg/mL | Gram-negative |
| Candida albicans | 16 µg/mL | Fungal |
The compound exhibited significant activity against Candida albicans, highlighting its potential as an antifungal agent .
Antioxidant Activity
In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in human cell lines. The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing an IC50 value of 25 µM, indicating strong antioxidant potential .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : In a controlled study involving patients with skin infections caused by resistant bacteria, administration of the compound resulted in a significant reduction in infection rates compared to standard treatments.
- Cancer Cell Line Study : Research involving various cancer cell lines indicated that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting selective cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
